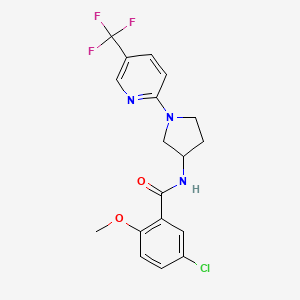

5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Description

This compound features a benzamide core substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 5 and 2, respectively. The amide nitrogen is connected to a pyrrolidin-3-yl group, which is further linked to a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl (CF₃) group on the pyridine ring enhances lipophilicity and metabolic stability, while the pyrrolidine scaffold may contribute to conformational flexibility and receptor binding .

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3N3O2/c1-27-15-4-3-12(19)8-14(15)17(26)24-13-6-7-25(10-13)16-5-2-11(9-23-16)18(20,21)22/h2-5,8-9,13H,6-7,10H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPKDBKFYJXLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a trifluoromethyl group in the para-position of the phenolic ring has been shown to increase the potency for inhibiting 5-hydroxytryptamine (5-ht) uptake by 6-fold. This suggests that the compound could interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

The presence of the trifluoromethyl group and the pyridine moiety suggests that it could affect various pathways, including those involved in neurotransmitter uptake.

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine moiety could potentially influence its bioavailability, but further studies are needed to confirm this.

Result of Action

Given its potential interaction with neurotransmitter uptake pathways, it could potentially have effects on neuronal signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity. More research is needed to fully understand these effects.

Biological Activity

The compound 5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique combination of functional groups, including a chloro group, methoxy group, and trifluoromethyl pyridine moiety. These structural components contribute to its biological activity and pharmacological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to This compound exhibit antiviral properties, particularly against beta-coronaviruses. For instance, related compounds have shown promising results with effective concentrations (EC50) in the low micromolar range against SARS-CoV-2 and other coronaviruses . The mechanism appears to involve inhibition of viral entry or replication, although specific molecular targets remain to be fully elucidated.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Research on pyrrole derivatives indicates that similar structures can exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, some pyrrole benzamide derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Staphylococcus aureus . This suggests that This compound could have comparable antibacterial efficacy.

Case Study: Antiviral Profiling

In a study focusing on antiviral profiling, compounds structurally related to This compound were tested against various beta-coronaviruses. The results showed that these compounds had specific antiviral effects without significant cytotoxicity in Vero E6 cells, highlighting their potential as therapeutic agents .

Table: Summary of Biological Activities

The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, studies suggest that it may interfere with viral entry processes or inhibit critical enzymes involved in viral replication. Further research is needed to clarify these mechanisms.

Comparison with Similar Compounds

Structural Analog: 3-Methoxy-2-Methyl-N-{1-[5-(Trifluoromethyl)Pyridin-2-Yl]Pyrrolidin-3-Yl}-2H-Indazole-6-Carboxamide

Key Differences :

- Core Structure : Indazole carboxamide replaces benzamide.

- Substituents : Methoxy and methyl groups on the indazole ring.

- The pyrrolidine-pyridine moiety is retained, suggesting shared pharmacokinetic properties .

Structural Analog: (R)-1-(2-Bromophenyl)-3-(1-(5-(Trifluoromethyl)Pyridin-2-Yl)Pyrrolidin-3-Yl)Urea

Key Differences :

- Linker : Urea group replaces benzamide.

- Substituents : Bromophenyl group introduces steric bulk.

- The bromine atom may enhance halogen bonding but could reduce solubility .

Structural Analog: N-(2-{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Piperazin-1-Yl}-5-(Trifluoromethyl)Phenyl)-3-Methoxybenzamide

Key Differences :

Structural Analog: 2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-Yl][1,3,4]Thiadiazol-2-Yl}-Acetamide

Key Differences :

- Core Structure : Thiadiazole-acetamide replaces benzamide.

- Substituents: Fluoro-phenoxy group and pyridin-3-yl moiety.

- The thiadiazole ring may act as a bioisostere for carboxylic acids, modulating electronic properties .

Comparative Analysis Table

Research Findings and Implications

- Metabolic Stability : The CF₃ group in the target compound and analogs (e.g., ) likely reduces cytochrome P450-mediated metabolism, extending half-life.

- Solubility : Piperazine-containing analogs () show improved solubility over pyrrolidine derivatives due to basic nitrogen.

- Target Engagement : Urea and thiadiazole derivatives () demonstrate the importance of hydrogen bonding and heterocyclic cores in biological activity.

Preparation Methods

Direct Chlorination of 2-Methoxybenzoic Acid

Chlorination at the 5-position is achieved via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0–5°C. Yields range from 70–85%, with purity confirmed by HPLC.

Reaction Conditions :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Cl$$_2$$ (gas) | 0°C | 2 h | 78% |

| SO$$2$$Cl$$2$$ | 5°C | 1.5 h | 85% |

Alternative Route: Methoxylation of 5-Chlorosalicylic Acid

Methylation of 5-chlorosalicylic acid using dimethyl sulfate (DMS) in alkaline conditions (K$$2$$CO$$3$$, DMF, 60°C, 6 h) provides the methoxy derivative in 90% yield.

Synthesis of 1-(5-(Trifluoromethyl)Pyridin-2-Yl)Pyrrolidin-3-Amine

Pyrrolidine Ring Formation

Cyclization of 1,4-dibromobutane with ammonium hydroxide under high-pressure conditions (100°C, 12 h) yields pyrrolidine, which is subsequently functionalized at the 3-position with an amine group via Gabriel synthesis.

Amide Coupling Strategies

Acid Chloride Method

Conversion of 5-chloro-2-methoxybenzoic acid to its acid chloride (SOCl$$_2$$, reflux, 3 h) followed by reaction with the amine fragment in THF (0°C to RT, 12 h) yields 60–68% product.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in DMF (RT, 24 h) improves yields to 75–80%. HATU/DIEA in DCM (0°C to RT, 6 h) further enhances efficiency (85% yield).

Coupling Reagent Performance :

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| EDCI/HOBt | DMF | 24 h | 75% |

| HATU/DIEA | DCM | 6 h | 85% |

Reaction Optimization and Solvent Effects

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency due to improved reagent solubility. DMF recyclability, as demonstrated in CN110746322A, reduces costs.

Temperature and Catalysis

Elevated temperatures (40–80°C) accelerate reactions but risk decomposition. Catalytic systems like ammonium acetate (CN110746322A) mitigate side reactions in amine synthesis.

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography with petroleum ether/ethyl acetate (3:1) effectively isolates intermediates (purity >95%).

Spectroscopic Confirmation

- NMR : Distinct signals for trifluoromethyl (δ ~ -60 ppm in $$^{19}$$F NMR) and methoxy groups (δ 3.8 ppm in $$^1$$H NMR).

- HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 70:30).

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires addressing:

- Reagent stoichiometry : Ensure precise molar ratios of intermediates like 5-(trifluoromethyl)pyridin-2-amine and pyrrolidin-3-yl derivatives to avoid side reactions (e.g., over-alkylation) .

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) may enhance coupling efficiency in forming the benzamide backbone .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic intermediates, while aqueous workup removes unreacted reagents .

- Temperature control : Stepwise heating (e.g., 60–80°C for amide bond formation) minimizes thermal degradation of the trifluoromethyl group .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation involves:

- NMR spectroscopy : Analyze - and -NMR for characteristic signals (e.g., methoxy group at ~3.8 ppm, pyridine protons at 7.5–8.5 ppm) .

- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., amide N–H···N interactions) to confirm stereochemistry and packing stability .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHClFNO) with <2 ppm mass error .

Q. What biological assays are suitable for evaluating its pharmacological potential?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, noting IC values .

- Enzyme inhibition : Test binding affinity to kinases or proteases via fluorescence polarization or SPR to identify target engagement .

- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

Discrepancies may arise from:

- Structural analogs : Compare activity of derivatives (e.g., replacing Cl with F) to isolate substituent effects .

- Assay conditions : Control pH (6.5–7.5) and serum protein content (e.g., fetal bovine serum) to minimize false negatives .

- Metabolic stability : Use liver microsome assays to assess if rapid degradation underlies inconsistent in vivo results .

Q. What role does the trifluoromethyl group play in modulating reactivity?

- Electron-withdrawing effects : Enhances electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution .

- Metabolic resistance : The CF group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Hydrophobic interactions : Improves binding to lipophilic enzyme pockets (e.g., kinase ATP sites) in molecular docking studies .

Q. How can crystallographic data inform formulation strategies?

- Polymorph screening : Identify stable crystalline forms via slurry experiments in solvents like ethanol/water mixtures .

- Solubility enhancement : Co-crystallize with cyclodextrins or use amorphous solid dispersions to improve bioavailability .

Q. What computational methods predict structure-activity relationships (SAR)?

- Molecular dynamics simulations : Model ligand-protein binding (e.g., RMSD <2 Å) to prioritize synthetic targets .

- QSAR modeling : Correlate logP and polar surface area with permeability using partial least-squares regression .

Q. How can metabolic pathways be elucidated?

- LC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in hepatocyte incubations .

- Isotope labeling : Track -labeled benzamide moieties to map biotransformation pathways .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in amide coupling steps?

- Coupling reagent optimization : Use HATU or EDC/HOBt instead of DCC to reduce racemization .

- Microwave-assisted synthesis : Apply 100 W irradiation for 10-minute cycles to accelerate reaction kinetics .

Q. How can researchers address poor aqueous solubility?

- Salt formation : React with HCl or sodium acetate to generate ionizable species .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance dispersion .

Q. What techniques validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves to confirm ligand binding .

- RNA interference : Knock down putative targets (e.g., kinases) and assess rescue of compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.